2-Methyl-1-butanol

描述

2-Methyl-1-butanol has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.

2-methylbutan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

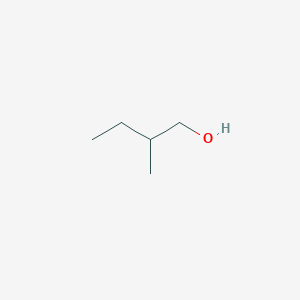

fragrance; structure in first source

Structure

3D Structure

属性

IUPAC Name |

2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027069 | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.0 (Air=1), Relative vapor density (air = 1): 3 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

137-32-6, 34713-94-5, 1565-80-6 | |

| Record name | 2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VTJ239ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FREEZING POINT: LESS THAN -70 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-1-butanol. The information is presented in a highly structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key property determination are included, alongside visualizations of reaction pathways and experimental workflows to support a deeper understanding of this versatile alcohol.

Physical Properties

This compound, a branched-chain primary alcohol, exhibits a unique set of physical characteristics that are crucial for its application in various scientific and industrial fields. A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Units |

| Molecular Formula | C5H12O | - |

| Molecular Weight | 88.15 | g/mol |

| Appearance | Colorless liquid | - |

| Odor | Fruity, alcoholic | - |

| CAS Number | 137-32-6 | - |

| Boiling Point | 128 | °C |

| Melting Point | -117 | °C |

| Flash Point | 43 | °C |

| Autoignition Temperature | 385 | °C |

| Heat of Vaporization | 49.8 | kJ/mol |

Density and Solubility

| Property | Value | Units |

| Density (at 20°C) | 0.819 | g/cm³ |

| Solubility in Water (at 25°C) | 3.6 | g/100 mL |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and other common organic solvents.[1] | - |

Optical and Other Properties

| Property | Value | Units |

| Refractive Index (at 20°C) | 1.411 | - |

| Vapor Pressure (at 20°C) | 2.5 | mmHg |

| Viscosity (at 20°C) | 5.8 | mPa·s |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research and development. The following sections detail standard experimental methodologies for key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Methodology:

-

A small amount of this compound (1-2 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (ASTM D4052/D7777)

Density is a fundamental physical property defined as mass per unit volume. ASTM D4052 and D7777 are standard test methods for the determination of density in liquids using a digital density meter.

Methodology:

-

Calibration: The digital density meter is calibrated using two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation: The this compound sample is brought to the desired measurement temperature and degassed if necessary to avoid the formation of bubbles.

-

Measurement: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Data Recording: The density value is displayed by the instrument and recorded. The measurement is typically repeated to ensure accuracy.

Chemical Properties and Reactions

This compound, as a primary alcohol, undergoes typical reactions of this functional group, including oxidation and esterification. These reactions are fundamental to its use as a chemical intermediate.

Oxidation

The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

-

Partial Oxidation to 2-Methylbutanal: Using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) selectively oxidizes the primary alcohol to the corresponding aldehyde, 2-methylbutanal.[2]

-

Complete Oxidation to 2-Methylbutanoic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic or basic solution, will oxidize the primary alcohol to the carboxylic acid, 2-methylbutanoic acid.

Experimental Protocol for Oxidation to 2-Methylbutanal:

-

To a stirred solution of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, a solution of this compound in dichloromethane is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the oxidation is complete (monitored by TLC or GC).

-

The reaction mixture is then filtered through a pad of silica gel to remove the chromium byproducts.

-

The solvent is removed under reduced pressure to yield the crude 2-methylbutanal, which can be further purified by distillation.

Fischer Esterification

This compound reacts with carboxylic acids in the presence of an acid catalyst (commonly sulfuric acid) to form esters. This reversible reaction is known as Fischer esterification. The equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.

Example: Reaction with Acetic Acid to form 2-Methylbutyl acetate

References

An In-depth Technical Guide to (S)-(-)-2-Methyl-1-butanol

This technical guide provides a comprehensive overview of (S)-(-)-2-Methyl-1-butanol, a chiral alcohol with applications in chemical synthesis, particularly as a precursor for chiral liquid crystals and in drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Structure and Identification

(S)-(-)-2-Methyl-1-butanol is the (S)-enantiomer of 2-methylbutan-1-ol. Its structural formula is characterized by a butyl chain with a methyl group at the second carbon and a primary alcohol functional group.

Structural Formula:

References

An In-depth Technical Guide to 2-Methyl-1-butanol (CAS 137-32-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-butanol, an isomer of amyl alcohol, is a chiral compound with significant applications across various scientific and industrial domains. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, metabolic pathways, and key experimental protocols. It is designed to serve as a foundational resource for professionals in research, drug development, and chemical synthesis, offering detailed data, methodologies, and visual representations of its biochemical context.

Physicochemical and Safety Data

This compound is a colorless liquid with a characteristic roasted aroma and fruity undertones.[1][2] Its properties make it a versatile solvent and a valuable chiral precursor in organic synthesis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 137-32-6 | [3] |

| Molecular Formula | C₅H₁₂O | [4] |

| Molecular Weight | 88.15 g/mol | [4] |

| Appearance | Colorless clear liquid | [1][3] |

| Boiling Point | 130 °C | [5] |

| Melting Point | -70 °C | [4] |

| Density | 0.819 g/mL at 20 °C | [5] |

| Vapor Pressure | 3 mmHg at 20 °C | [5] |

| Flash Point | 42.5 °C (closed cup) | [5] |

| Autoignition Temperature | 385 °C (725 °F) | [5] |

| Refractive Index | n20/D 1.410 (lit.) | [5] |

| Solubility in Water | 3.6 g/100g at 30 °C (slightly soluble) | [5] |

| Solubility in Organic Solvents | Miscible with alcohol and diethyl ether | [5] |

Safety and Toxicity

This compound is classified as a flammable liquid and poses several health hazards. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, should be used when handling this chemical.[5][6]

| Hazard Information | Details | Reference(s) |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [4][5] |

| Signal Word | Danger | [5] |

| LD50 Oral (Rabbit) | 4170 mg/kg | [2] |

| LD50 Dermal (Rabbit) | 2900 mg/kg | [2] |

| LC50 Inhalation (Rat) | Data not available | |

| Target Organs | Respiratory system, Central Nervous System | [5][6] |

| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask | [5] |

Synthesis and Production

This compound can be obtained through several routes, including refinement from natural sources, chemical synthesis, and biotechnological production.

-

From Fusel Oil : A primary commercial source is the fractional distillation of fusel oil, a byproduct of ethanol fermentation.[1][2]

-

Chemical Synthesis : It can be manufactured via the oxo process or through the halogenation of pentane.[7] A specific laboratory synthesis involves the catalytic reduction of 2-ethyl acrolein.[6] The chiral synthesis of specific enantiomers, such as R-(+)-2-methylbutanol, has also been developed using boronic ester homologation.[8]

-

Biotechnological Production : Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce this compound from glucose.[7][9] This method utilizes the host's native isoleucine biosynthetic pathway.[4][9]

Metabolic and Signaling Pathways

In biological systems, this compound is primarily associated with amino acid metabolism, specifically the catabolism of isoleucine via the Ehrlich pathway.[2]

Biosynthesis via the Ehrlich Pathway

In organisms like Saccharomyces cerevisiae, the amino acid L-isoleucine is converted into this compound. This pathway involves the transamination of isoleucine to its corresponding α-keto acid (α-keto-β-methylvalerate), followed by decarboxylation to an aldehyde (2-methylbutanal), and a final reduction to this compound.

Caption: The Ehrlich pathway for the conversion of L-isoleucine to this compound.

Engineered Biosynthesis in E. coli

Metabolic engineering has enabled the production of this compound in E. coli by leveraging and augmenting the native isoleucine synthesis pathway. The process starts from threonine and involves a series of enzymatic steps to produce the precursor α-keto-3-methylvalerate (KMV), which is then converted to this compound.[4]

Caption: Engineered pathway in E. coli for this compound production from threonine.

Applications in Research and Development

This compound's unique properties lend it to a variety of applications:

-

Pharmaceutical Synthesis : It serves as a critical chiral intermediate in the production of active pharmaceutical ingredients (APIs).[10]

-

Flavor and Fragrance : Utilized as a flavoring and fragrance agent in food and cosmetic products.[10]

-

Solvent : Employed as a solvent for oils, fats, resins, and waxes.[1]

-

Biofuel Research : Investigated as a potential biofuel due to its higher energy density and lower hygroscopicity compared to ethanol.[9]

-

Organic Synthesis : Used to introduce the active amyl group in the synthesis of esters, aldehydes, and other derivatives.[1][10]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Protocol: Chemical Synthesis via Catalytic Reduction

This protocol describes the synthesis of this compound from 2-ethyl acrolein.[6]

Materials:

-

2-ethyl acrolein

-

Catalyst (e.g., Raney Nickel, Palladium on Carbon)

-

Solvent (e.g., Ethanol, Isopropanol)

-

Autoclave (high-pressure reactor)

-

Hydrogen gas source

-

Nitrogen gas source

Procedure:

-

Charge the autoclave with 2-ethyl acrolein, the selected catalyst, and the solvent.

-

Purge the reaction system by replacing the atmosphere with nitrogen gas three times.

-

Subsequently, purge the system with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to a pressure of 0.1-1 MPa.

-

Set the reaction temperature to 0-80 °C and maintain the internal pressure at 0.1-1 MPa.

-

Allow the reduction reaction to proceed for 3-5 hours while monitoring hydrogen uptake.

-

Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be purified by fractional distillation to yield this compound.

References

- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 2. benchchem.com [benchchem.com]

- 3. A novel pathway to produce butanol and isobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN105001057A - Preparation method of 2-methylbutanol - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. echemi.com [echemi.com]

- 9. This compound - analysis - Analytice [analytice.com]

- 10. Compartmentalization of metabolic pathways in yeast mitochondria improves production of branched chain alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 2-Methyl-1-butanol in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-butanol is a branched-chain primary alcohol and a significant volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of many fruits and fermented beverages. As a member of the fusel alcohol group, its presence and concentration are influenced by the fruit's genetic makeup, ripening stage, and post-harvest conditions. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, its biosynthetic origins, and the analytical methodologies used for its quantification.

Biosynthesis of this compound

In plants and fruits, this compound is synthesized via the catabolism of the branched-chain amino acid L-isoleucine, following a sequence of reactions known as the Ehrlich pathway.[1][2][3] The process begins with the de novo synthesis of isoleucine, starting from threonine.[3][4] The key intermediate, 2-keto-3-methylvalerate, is diverted from the isoleucine pathway and undergoes decarboxylation followed by reduction to yield this compound.[4][5]

The key enzymatic steps are:

-

Transamination : L-isoleucine is converted to 2-keto-3-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation : A 2-keto-acid decarboxylase (KDC) removes a carboxyl group from 2-keto-3-methylvalerate to form 2-methylbutanal.[5]

-

Reduction : An alcohol dehydrogenase (ADH) reduces 2-methylbutanal to this compound.

This pathway is crucial for the production of many aroma-active compounds in ripening fruit.

Quantitative Occurrence of this compound in Fruits

This compound has been identified in a wide array of fruits, though quantitative data can vary significantly based on cultivar, maturity, and analytical methods. It is often a key component of the volatile profile in apples and bananas.[6][7][8] The table below summarizes available quantitative data.

| Fruit | Cultivar / Variety | Concentration (µg/kg) | Reference |

| Apple | 'Golden Delicious' | ~ 150 - 250 | [9] |

| Apple | 'Red Delicious' | ~ 300 - 400 | [9] |

| Apple | 'Cox Orange' | Identified as an active odor compound | [10] |

| Banana | 'Cavendish' | Quantified (relative abundance) | [6] |

| Nectarine | Not specified | Identified, not quantified | [11] |

| Papaya | Not specified | Identified, not quantified | [11] |

| Tomato | Not specified | Identified, not quantified | [11] |

| Passion Fruit | Yellow (P. edulis f. flavicarpa) | Identified as a minor constituent | [12] |

Note: Concentrations from graphs are approximated. Many studies confirm the presence of this compound but do not report absolute concentrations.

Experimental Protocols for Analysis

The gold standard for the analysis of volatile compounds like this compound in complex fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][13][14] This method offers high sensitivity and selectivity without the need for solvent extraction.[14]

Representative Protocol: HS-SPME-GC-MS Analysis

This protocol is a synthesized example based on common methodologies reported in the literature.[14][15][16]

1. Sample Preparation:

-

Weigh approximately 3-5 g of homogenized fruit pulp into a 20 mL or 40 mL headspace vial.

-

To enhance the release of volatiles by increasing the ionic strength of the matrix, add 1 g of sodium chloride (NaCl).

-

If an internal standard is used for quantification, spike the sample with a known amount (e.g., 10 µL of 2-octanol solution).

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[14]

-

Incubation/Equilibration: Place the vial in a heating block or autosampler agitator. Incubate the sample at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes with constant agitation to allow volatiles to equilibrate in the headspace.[15]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-40 minutes) at the same temperature to adsorb the analytes.[14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes for 5-8 minutes in splitless mode.[15]

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for separation.[15]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at 40 °C (hold for 4 min), ramps at 7 °C/min to 160 °C (hold for 8 min), then ramps at 15 °C/min to 250 °C (hold for 3 min).[15]

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 35 to 550.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic analytical standard and by matching against spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration based on the peak area of the target analyte relative to the peak area of the internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.flvc.org [journals.flvc.org]

- 7. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 16. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1-butanol as a Saccharomyces cerevisiae Metabolite: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-butanol, an isomer of amyl alcohol, is a significant higher alcohol, often referred to as a fusel alcohol, produced by Saccharomyces cerevisiae during fermentation. It is a key contributor to the flavor and aroma profiles of fermented beverages such as beer and wine.[1] Beyond its role in sensory characteristics, this compound is gaining attention as a potential next-generation biofuel due to its higher energy density and lower hygroscopicity compared to ethanol.[2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of S. cerevisiae, detailing its biosynthetic pathway, regulatory mechanisms, and the physiological effects on the yeast. Furthermore, this guide outlines detailed experimental protocols for the cultivation of yeast and the quantification of this compound, and presents quantitative data from various metabolic engineering studies.

Biosynthesis of this compound

The primary mechanism for the production of this compound in Saccharomyces cerevisiae is the Ehrlich pathway, which catabolizes amino acids.[1][4] Specifically, this compound is derived from the branched-chain amino acid L-isoleucine. The biosynthetic process involves a sequence of three main enzymatic steps that occur in the cytoplasm after isoleucine is either taken up from the medium or synthesized endogenously.

The key steps are:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate (KMV). This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), primarily encoded by the genes BAT1 (mitochondrial) and BAT2 (cytosolic).[5] Bat2 is considered to have a more significant physiological role in the production of branched-chain higher alcohols.[5]

-

Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated to form 2-methylbutanal. This step is carried out by α-ketoacid decarboxylases, which include enzymes encoded by PDC genes (pyruvate decarboxylases), ARO10, and THI3.[2][6]

-

Reduction: Finally, 2-methylbutanal is reduced to this compound. This final step is catalyzed by alcohol dehydrogenases (ADHs).[2][7]

The isoleucine precursor pathway itself begins with L-threonine, which is deaminated by threonine deaminase (encoded by ILV1) to produce 2-ketobutyrate.[2][8] This is a critical regulatory point in the pathway.

Caption: Biosynthesis of this compound via the Ehrlich Pathway.

Regulation and Metabolic Engineering

The production of this compound is tightly regulated by the availability of nitrogen sources, particularly amino acids.[1] When preferred nitrogen sources like ammonia are scarce, S. cerevisiae utilizes amino acids as a nitrogen source, channeling their carbon skeletons into the Ehrlich pathway.[1]

Metabolic engineering strategies have been employed to both increase and decrease the production of this compound, depending on the desired outcome (e.g., biofuel production vs. flavor profile optimization in beverages).

Key Regulatory and Engineering Points:

-

Threonine Deaminase (ILV1): The activity of this enzyme is subject to feedback inhibition by isoleucine.[8] Engineering a variant of Ilv1p that is insensitive to this feedback inhibition has been shown to significantly increase the production of both isoleucine and this compound.[8]

-

Branched-Chain Amino Acid Aminotransferase (BAT2): As a key enzyme in the Ehrlich pathway, deleting BAT2 can reduce the production of fusel alcohols, including isobutanol and isoamyl alcohol.[6] Conversely, its overexpression can potentially increase flux towards this compound.

-

Decarboxylases (PDC5, THI3): Deletion of genes encoding decarboxylases can alter the profile of fusel alcohols. For instance, deleting PDC5 has been shown to decrease isoamyl alcohol while increasing isobutanol.[6]

-

Transcriptional Regulation: The transcriptional activator Leu3p plays a role in regulating genes in the branched-chain amino acid pathways. Expressing a constitutively active form of Leu3 can increase the transcription of pathway genes.[9]

Caption: Key regulatory points in this compound synthesis.

Quantitative Data on Production

The yield of this compound can vary significantly based on the yeast strain, fermentation conditions, and genetic modifications. Metabolic engineering has demonstrated the potential to substantially increase production titers.

| Strain / Condition | Key Genetic Modification(s) | This compound Titer (mg/L) | Reference |

| Wild-type S. cerevisiae (Empty Plasmid) | None | 11 ± 1 | [10] |

| Engineered S. cerevisiae | Overexpression of ILV genes | 19 ± 8 | [10] |

| Engineered S. cerevisiae | Overexpression of ILV genes + mitochondrial α-KDCs | 57 ± 9 | [10] |

| Engineered S. cerevisiae | Overexpression of ILV genes + mitochondrial α-KDCs and ADHs | Up to 130 ± 21 | [10] |

| Sake yeast mutant (K9-I48) | ILV1 gene mutation (His480Tyr variant) leading to feedback-insensitive threonine deaminase | 2 to 3 times more than parent strain | [8] |

| Engineered E. coli | Overexpression of thrABC, ilvA from C. glutamicum, ilvGM from S. typhimurium, and deletion of competing pathways | 1250 | [11] |

Physiological Effects and Toxicity

Higher alcohols, including this compound, are toxic to S. cerevisiae at high concentrations, although the yeast can tolerate them to a certain extent.[12][13] This toxicity is a major challenge in developing microbial platforms for biofuel production.[13][14] The hydrophobic nature of butanol isomers allows them to interfere with cell membranes, affecting their fluidity and the function of membrane-bound proteins.[12]

Yeast cells have evolved tolerance mechanisms to cope with alcohol stress. Studies on butanol-tolerant mutants have revealed several adaptations:

-

Upregulation of Mitochondrial Proteins: A significant number of upregulated proteins in butanol-tolerant strains are associated with mitochondria, suggesting a key role for mitochondrial function and ATP synthesis in stress adaptation.[12][13]

-

Increased Glycerol Synthesis: Overexpression of GPP2, an isoform of glycerol-3-phosphatase, has been shown to confer butanol tolerance, indicating that glycerol production is a beneficial response.[12][13]

-

Changes in Membrane Composition: Alterations in membrane lipids, particularly fatty acids, can counteract the fluidizing effect of alcohols.[15]

Exposure to fusel alcohols like isoamyl alcohol and butanol can also induce morphological changes in yeast, such as filamentous growth, which is a stress response regulated by the MAPK cascade.[16]

Experimental Protocols

Yeast Cultivation for Metabolite Analysis

This protocol provides a general method for cultivating S. cerevisiae to analyze the production of this compound.

Materials:

-

S. cerevisiae strain of interest

-

YPD Broth: 1% yeast extract, 2% peptone, 2% glucose[3]

-

Sterile culture tubes or flasks

-

Shaking incubator

Procedure:

-

Prepare YPD broth by dissolving 10 g yeast extract, 20 g peptone, and 20 g glucose in 1 L of distilled water.

-

Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Inoculate a single colony of the S. cerevisiae strain into a sterile tube containing 5-10 mL of YPD broth.

-

Incubate the starter culture overnight at 30°C with shaking (200-250 rpm).

-

Use the starter culture to inoculate a larger volume of YPD broth in an Erlenmeyer flask for the main fermentation experiment. The initial optical density at 600 nm (OD600) should be around 0.1.

-

Incubate the main culture at 30°C with shaking for the desired fermentation period (e.g., 24-72 hours). Collect samples periodically for analysis.

Quantification of this compound by Gas Chromatography (GC)

This protocol outlines the analysis of this compound from a fermentation broth using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Materials:

-

Fermentation broth sample

-

Internal standard (e.g., 1-pentanol or another alcohol not produced by the yeast)

-

Solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Gas chromatograph with FID

-

Capillary column suitable for alcohol separation (e.g., DB-WAX or HP-5).[2][17]

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Take 1 mL of the fermentation broth and centrifuge to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add a known amount of internal standard.

-

Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

GC Analysis:

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

GC Conditions (Example): [2]

-

Injector Temperature: 225°C

-

Detector (FID) Temperature: 225°C

-

Carrier Gas: Helium

-

Column: DB-WAX (30 m x 0.32 mm x 0.50 µm)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 45°C at 5°C/min, hold for 4 minutes.

-

Ramp 2: Increase to 190°C at 15°C/min.

-

Ramp 3: Increase to 230°C at 50°C/min, hold for 4 minutes.

-

-

-

-

Quantification:

-

Identify the this compound peak based on its retention time compared to an analytical standard.[18][19]

-

Create a calibration curve using known concentrations of this compound standard.

-

Calculate the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Note on Derivatization: For simple alcohols like this compound, derivatization is often not necessary for GC-FID analysis. However, for GC-MS analysis or for improving peak shape and sensitivity, silylation (e.g., using BSTFA) can be performed to convert the alcohol to its more volatile trimethylsilyl (TMS) ether.[20][21]

Caption: Experimental workflow for yeast cultivation and GC analysis.

Conclusion

This compound is a pivotal metabolite in Saccharomyces cerevisiae, influencing the organoleptic properties of traditional fermented products and emerging as a promising advanced biofuel. Its production is intrinsically linked to amino acid metabolism via the well-characterized Ehrlich pathway. A deep understanding of the genetic and environmental factors that regulate this pathway is crucial for both optimizing fermentation processes in the food and beverage industry and for developing economically viable biofuel production platforms. Through targeted metabolic engineering, significant enhancements in this compound titers have been achieved, though challenges related to its inherent toxicity to the yeast host remain. The analytical protocols detailed herein provide a robust framework for researchers to accurately quantify this important metabolite, facilitating further research and development in this field.

References

- 1. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological adaptations of Saccharomyces cerevisiae evolved for improved butanol tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiological adaptations of Saccharomyces cerevisiae evolved for improved butanol tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Butanol production by Saccharomyces cerevisiae: perspectives, strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of Alcohol-induced Filamentous Growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound analytical standard 137-32-6 [sigmaaldrich.com]

- 19. 2-甲基-1-丁醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 20. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-butanol is a chiral alcohol that exists as a pair of enantiomers, (R)- and (S)-2-Methyl-1-butanol. This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, and methods for the separation and synthesis of these enantiomers. The distinct properties of each enantiomer make their individual study and isolation crucial for applications in various fields, including the synthesis of chiral liquid crystals and as intermediates in the development of pharmaceuticals.[1] This document is intended to serve as a technical resource for professionals in research and drug development.

Stereochemistry and Physicochemical Properties

The chirality of this compound arises from the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a hydroxymethyl group. This results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.

The physical properties of the enantiomers are identical except for their interaction with plane-polarized light. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-(+)-2-Methyl-1-butanol | (S)-(-)-2-Methyl-1-butanol | Racemic this compound |

| CAS Number | 616-16-0 | 1565-80-6 | 137-32-6 |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molar Mass ( g/mol ) | 88.15 | 88.15 | 88.15 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point (°C) | ~128-131 | ~128-131 | 128-131 |

| Density (g/mL at 20°C) | 0.809 | 0.818 - 0.824 | ~0.819 |

| Refractive Index (at 20°C) | 1.404 | 1.408 - 1.412 | ~1.410 |

| Specific Rotation ([α]D) | +5.75° to +13.5° | -5.3° to -6.2° | 0° |

Note: The range in reported specific rotation values for the (R)-enantiomer may be due to variations in measurement conditions or sample purity.

Logical Relationship of this compound Enantiomers

The following diagram illustrates the relationship between the racemic mixture and its constituent enantiomers.

Experimental Protocols

Chiral Separation of Enantiomers

The separation of this compound enantiomers is a critical step for their individual characterization and utilization.

Direct separation of the enantiomers can be achieved using a gas chromatograph equipped with a chiral stationary phase (CSP).

Methodology:

-

Column Selection: A capillary column coated with a chiral selector, such as a cyclodextrin derivative, is employed.

-

Sample Preparation: A dilute solution of racemic this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

Chromatographic Conditions:

-

Injector Temperature: Typically set above the boiling point of the solvent and analyte.

-

Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure optimal separation.

-

Carrier Gas: Helium or hydrogen is used at a constant flow rate.

-

Detector: A flame ionization detector (FID) is commonly used.

-

-

Data Analysis: The retention times for the (R)- and (S)-enantiomers will differ, allowing for their quantification.

Enzymatic resolution is a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Methodology:

-

Enzyme and Substrate Preparation: Immobilized lipase (e.g., Novozym 435) is suspended in an organic solvent (e.g., hexane) in a reaction vessel. Racemic this compound and an acyl donor (e.g., vinyl acetate) are added.

-

Reaction: The mixture is incubated at a controlled temperature with agitation. The lipase will selectively catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer).

-

Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached (typically around 50% to maximize the ee of both product and remaining substrate), the enzyme is filtered off. The solvent is removed under reduced pressure.

-

Separation: The resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer can be separated by column chromatography.

Determination of Enantiomeric Composition

The enantiomeric purity of a sample of this compound can be determined by forming diastereomeric derivatives with a chiral derivatizing agent, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

-

Derivatization: The this compound sample is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride) or L-valine, in the presence of a suitable coupling agent and a non-chiral base.[2] This reaction forms a mixture of diastereomeric esters.

-

NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is recorded.

-

Spectral Analysis: The signals corresponding to the protons (or fluorine atoms) of the two diastereomers will be chemically shifted to different extents due to their different spatial environments.

-

Quantification: The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.

Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is essential for applications where a single enantiomer is required.

Synthesis of (R)-(+)-2-Methyl-1-butanol via Boronic Ester Homologation

A well-established method for the asymmetric synthesis of chiral alcohols is the Matteson boronic ester homologation.[3][4]

Methodology:

-

Formation of the Chiral Boronic Ester: A chiral diol, such as (S,S)-1,2-dicyclohexyl-1,2-ethanediol, is reacted with an appropriate borane to form a chiral boronic ester.

-

Chain Extension: The chiral boronic ester is reacted with a one-carbon homologating agent, such as (dichloromethyl)lithium, followed by a Grignard reagent (e.g., ethylmagnesium bromide). This sequence adds an ethyl group and a methyl group with high stereocontrol.

-

Oxidative Work-up: The resulting boronic ester is oxidized using an oxidizing agent like hydrogen peroxide under basic conditions to yield the desired (R)-(+)-2-Methyl-1-butanol.

-

Purification: The product is purified by distillation.

The following diagram outlines the general workflow for the synthesis of (R)-(+)-2-Methyl-1-butanol.

Synthesis of (S)-(-)-2-Methyl-1-butanol

Enantiomerically pure (S)-(-)-2-Methyl-1-butanol is commercially available and is often obtained from the resolution of the racemic mixture, for instance, through the fractional crystallization of diastereomeric derivatives or via enzymatic resolution as described in section 4.1.2. Alternatively, it can be sourced from natural fermentation processes where it is produced as a byproduct.[1]

Conclusion

This technical guide has provided a detailed overview of the chirality and enantiomers of this compound. The distinct physicochemical properties of the (R)- and (S)-enantiomers necessitate their separation and individual characterization for various scientific and industrial applications. The experimental protocols and synthetic methodologies outlined herein serve as a valuable resource for researchers and professionals in the field of drug development and chiral chemistry. The provided diagrams offer a clear visualization of the key concepts and workflows discussed.

References

Spectroscopic Analysis of 2-Methyl-1-butanol: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for 2-methyl-1-butanol. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, tabulated spectral data, and visualizations of analytical workflows and chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The data presented below was acquired using a spectrometer operating at 399.65 MHz in deuterated chloroform (CDCl₃).

| Assign. | Chemical Shift (δ) ppm | Multiplicity | Integration |

| A | 3.482 | dd | 1H |

| B | 3.392 | dd | 1H |

| C | 2.68 | - | 1H (OH) |

| D | 1.53 | m | 1H |

| E | 1.45 | m | 1H |

| F | 1.128 | m | 1H |

| G | 0.906 | t | 3H |

| J | 0.904 | d | 3H |

| Data sourced from ChemicalBook.[1] |

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and their chemical environments. The data below was obtained in deuterated chloroform (CDCl₃) at a frequency of 25.16 MHz.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| 67.84 | -CH₂OH |

| 37.48 | -CH(CH₃)- |

| 25.94 | -CH₂CH₃ |

| 16.20 | -CH(CH₃)- |

| 11.35 | -CH₂CH₃ |

| Data sourced from the Human Metabolome Database and PubChem.[2][3] |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of this compound.

-

Sample Preparation : A sample of this compound is freshly distilled to ensure purity.[4][5] A small aliquot (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube.[1][5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

Instrumentation : The spectra are recorded on an NMR spectrometer, such as a Bruker AC-300 or a Varian-Gemini 300.[2][6]

-

Data Acquisition :

-

For ¹H NMR, the spectrometer is typically operated at a frequency of around 300 or 400 MHz.[1][6] Key parameters include a spectral width of approximately 4500 Hz, a pulse width of around 9.1 µs, and an acquisition time of about 1.77 seconds.[6]

-

For ¹³C NMR, including DEPT experiments, the instrument is run at a corresponding frequency (e.g., 25.16 MHz).[2][3] DEPT-90 and DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[4][7]

-

-

Data Processing : The acquired Free Induction Decay (FID) data is processed using the instrument's software to generate the final spectrum.[4] This involves Fourier transformation, phase correction, and baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample.

GC-MS Spectroscopic Data

The mass spectrum of this compound is characterized by several key fragments. The data presented here was obtained using electron ionization (EI).[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 57 | 99.99 | [C₄H₉]⁺ |

| 56 | 92.46 | [C₄H₈]⁺ |

| 41 | 70.66 | [C₃H₅]⁺ |

| 70 | 51.66 | [M-H₂O]⁺ |

| 29 | 48.25 | [C₂H₅]⁺ |

| Data sourced from PubChem.[2] |

Experimental Protocol for GC-MS Analysis

The following outlines a typical procedure for the GC-MS analysis of volatile compounds like this compound.

-

Sample Introduction : For volatile compounds, headspace solid-phase microextraction (HS-SPME) is a common sample introduction technique.[8] The sample is placed in a vial and heated (e.g., at 60°C) to allow volatile components to move into the headspace.[8] An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[8]

-

Gas Chromatography :

-

Injector : The SPME fiber is desorbed in the hot injector of the gas chromatograph.

-

Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[8]

-

Column : A capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.5 µm), is commonly used for separation.[8]

-

Oven Program : A temperature gradient is applied to the oven. For instance, the temperature can be held at 80°C for 1 minute and then ramped up at 7°C/min to 300°C.[8]

-

-

Mass Spectrometry :

-

Ionization : Electron Ionization (EI) is the standard method, where high-energy electrons bombard the sample molecules.[9]

-

Mass Analyzer : A quadrupole or triple quadrupole mass analyzer separates the resulting ions based on their mass-to-charge ratio.[8]

-

Detection : The detector records the abundance of each ion.

-

-

Data Analysis : The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.[8]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Caption: Experimental workflow for NMR and GC-MS analysis of this compound.

Caption: Mass spectrometry fragmentation pathway of this compound.

References

- 1. This compound(34713-94-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031527) [hmdb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. magritek.com [magritek.com]

- 6. scielo.br [scielo.br]

- 7. azom.com [azom.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to 2-Methyl-1-butanol as a Primary Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Methyl-1-butanol, focusing on its classification, characteristic reactions, and experimental protocols that define its role as a primary alcohol. It is intended to be a resource for professionals in research, chemical synthesis, and drug development who utilize chiral building blocks and alcohol functionalities in their work.

Introduction: Classification and Structure

This compound (IUPAC name: 2-methylbutan-1-ol) is an organic compound and one of several isomers of amyl alcohol.[1] Structurally, it is classified as a primary alcohol . This classification is determined by the position of the hydroxyl (-OH) group, which is bonded to a carbon atom that is, in turn, bonded to only one other carbon atom.[2][3][4] This structural feature is the primary determinant of its chemical reactivity, particularly in oxidation and esterification reactions.

The molecule is also chiral, existing as two enantiomers, (S)-(-) and (R)-(+), making it a valuable chiral building block in asymmetric synthesis.[5][] It is a colorless liquid at room temperature with a characteristic fruity or alcoholic odor.[2][7]

Caption: Structure and classification of this compound.

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. These properties are essential for its application as a solvent, reagent, and for designing reaction and purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| CAS Number | 137-32-6 | [7] |

| Appearance | Colorless liquid | [2][7] |

| Boiling Point | 128 °C | [2][7] |

| Melting Point | < -70 °C | [2] |

| Density | 0.816 g/cm³ (at 20 °C) | [2] |

| Flash Point | ~50 °C | [7] |

| Solubility in Water | Slightly soluble | [7] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [2][7] |

Table 1: Key Physicochemical Properties of this compound.

Core Reactivity as a Primary Alcohol

The chemical behavior of this compound is dominated by the reactivity of its primary alcohol functional group. The two most characteristic reactions demonstrating this role are oxidation and esterification.

Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids.[8] The final product depends on the choice of oxidizing agent and the reaction conditions employed.[9][10]

-

Partial Oxidation to Aldehyde: Using a mild oxidizing agent, this compound is converted to 2-methylbutanal . Pyridinium chlorochromate (PCC) is a common reagent for this transformation, as it typically stops the oxidation at the aldehyde stage.[9][11]

-

Complete Oxidation to Carboxylic Acid: In the presence of strong oxidizing agents, such as potassium permanganate (KMnO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄), the oxidation proceeds past the aldehyde to form 2-methylbutanoic acid .[10][12][13] The initial orange color of the dichromate(VI) solution turns green as it is reduced to chromium(III) ions, indicating a positive reaction.[8]

Caption: Oxidation pathways of this compound.

This compound readily undergoes esterification when reacted with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄).[7][14] This equilibrium reaction, known as Fischer esterification, produces an ester and water.[15] The reaction is fundamental to the synthesis of various flavor and fragrance compounds, where this compound provides the "active amyl" group.[5][7]

Caption: Fischer esterification of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies and associated data for the key reactions of this compound.

This procedure is adapted from a validated method for the selective oxidation of primary alcohols to aldehydes.[16]

Objective: To synthesize (S)-(+)-2-methylbutanal from (S)-(-)-2-methyl-1-butanol.

Reagents & Equipment:

-

(S)-(-)-2-Methyl-1-butanol

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Potassium bromide (KBr)

-

Aqueous sodium hypochlorite (NaOCl) solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Magnesium sulfate (MgSO₄)

-

Reaction flask, stir bar, dropping funnel, ice bath, separatory funnel, distillation apparatus

Caption: Experimental workflow for the oxidation of this compound.

Procedure:

-

A reaction flask is charged with (S)-(-)-2-methyl-1-butanol, TEMPO, aqueous potassium bromide, and dichloromethane.[16]

-

The mixture is cooled to 0°C in an ice bath.[16]

-